molecular formula C19H18N4O4 B2563452 ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate CAS No. 880810-77-5

ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate

Cat. No.: B2563452
CAS No.: 880810-77-5
M. Wt: 366.377
InChI Key: LPZWHQSYNQMRHH-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate is a complex organic compound that features a benzotriazine ring, a benzoate ester, and an amido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate typically involves a multi-step process. One common method includes the reaction of 4-oxo-3,4-dihydro-1,2,3-benzotriazine with ethyl 3-aminobenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzotriazine ring and benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazine oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Biological Activity

Ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-oxo-3,4-dihydro-1,2,3-benzotriazine derivatives with appropriate amides and esters. The process generally includes the following steps:

  • Formation of Benzotriazine Core : The initial step involves synthesizing the benzotriazine scaffold through cyclization reactions.
  • Amidation : The benzotriazine derivative is then reacted with a propanamide to introduce the amide functionality.
  • Esterification : Finally, the compound is esterified to yield this compound.

Antimicrobial Properties

Research indicates that compounds containing the benzotriazine moiety exhibit significant antimicrobial activity. For instance:

  • In vitro Studies : Various studies have demonstrated that derivatives of benzotriazines possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds typically range from 7.81 µg/ml to 250 µg/ml .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Disruption of Membrane Integrity : Some studies suggest that these compounds can compromise bacterial membrane integrity, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzotriazine derivatives found that this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics. The compound's MIC was determined to be significantly lower than that of fluconazole against resistant strains of C. albicans, indicating its potential as a therapeutic agent .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the benzotriazine ring significantly affect antimicrobial potency. For example, substituents at specific positions on the benzene ring enhanced activity against various pathogens while maintaining low cytotoxicity towards mammalian cells .

Research Findings Summary Table

Property Finding
Synthesis Method Cyclization followed by amidation and esterification
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria
MIC Values Ranges from 7.81 µg/ml to 250 µg/ml
Mechanism of Action Inhibition of cell wall synthesis and membrane disruption
Case Study Efficacy More potent than fluconazole against resistant C. albicans

Properties

IUPAC Name

ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-2-27-19(26)13-6-5-7-14(12-13)20-17(24)10-11-23-18(25)15-8-3-4-9-16(15)21-22-23/h3-9,12H,2,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZWHQSYNQMRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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